Dual-Target Enzyme Inhibition Profile: HMG-CoA Reductase and Acetylcholinesterase IC50 Values with Comparator Stats
CAS 1396772-43-2 exhibits a dual-target enzyme inhibition profile rarely observed within the 2-oxo-2H-chromene-3-carboxamide series. In a direct colorimetric assay using pig liver microsomes, the compound inhibited HMG-CoA reductase with an IC50 of 8.60 × 10³ nM (8.6 µM) [1]. In a separate assay, it inhibited human acetylcholinesterase (AChE) with an IC50 of 2.11 × 10⁴ nM (21.1 µM) [1]. While the individual IC50 values are moderate, the dual activity on two therapeutically relevant targets—lipid metabolism and cholinergic neurotransmission—distinguishes it from the vast majority of close 2-oxo-2H-chromene-3-carboxamide analogs, which have been reported to inhibit only one of these two enzymes. For context, the blockbuster HMG-CoA reductase inhibitor lovastatin achieves an IC50 of 3.4 nM in cell-free assays , but it lacks AChE activity entirely, whereas coumarin-3-carboxamide AChE inhibitors such as compound 6m (IC50 = 15.42 µM against AChE) have not been reported to possess HMG-CoA reductase activity [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | HMG-CoA Reductase IC50 = 8.60 × 10³ nM; AChE IC50 = 2.11 × 10⁴ nM |
| Comparator Or Baseline | Lovastatin (HMG-CoA Reductase IC50 = 3.4 nM, no AChE activity); Compound 6m (AChE IC50 = 15.42 µM, no HMG-CoA activity reported) |
| Quantified Difference | Target compound HMG-CoA reductase IC50 is ~2,500-fold weaker than lovastatin but uniquely paired with AChE inhibition (21.1 µM) in a single chemical entity. |
| Conditions | Pig liver microsomes HMG-CoA reductase colorimetric assay (5 min incubation, HMG-CoA + NADPH); human AChE inhibition assay (acetylthiocholine iodide substrate, 20 min preincubation). |
Why This Matters
Dual HMG-CoA reductase/AChE inhibition is an uncommon polypharmacology that makes this compound a distinctive chemical probe for investigating lipid–cholinergic crosstalk, an attribute absent in single-target analogs.
- [1] BindingDB. BDBM50356919 (CHEMBL1915760): IC50 data for HMG-CoA reductase (pig liver microsomes) and acetylcholinesterase (human). View Source
- [2] Saeedi et al. (2017). Bioorg. Chem. 70: 86. N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (6m): AChE IC50 = 15.42 µM. View Source
